Calcium acetate carbonate

説明

特性

CAS番号 |

68307-88-0 |

|---|---|

分子式 |

C3H4CaO5 |

分子量 |

160.14 g/mol |

IUPAC名 |

calcium;acetic acid;carbonate |

InChI |

InChI=1S/C2H4O2.CH2O3.Ca/c1-2(3)4;2-1(3)4;/h1H3,(H,3,4);(H2,2,3,4);/q;;+2/p-2 |

InChIキー |

UJGSZMARTYUAQQ-UHFFFAOYSA-L |

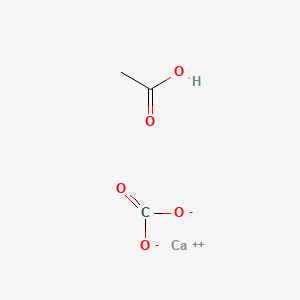

正規SMILES |

CC(=O)O.C(=O)([O-])[O-].[Ca+2] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Calcium Carbonate

Chemical Structure and Properties

Calcium acetate and calcium carbonate differ fundamentally in composition and solubility. Calcium carbonate (CaCO₃) is a naturally occurring mineral with trigonal (calcite) or orthorhombic (aragonite) crystal structures, while calcium acetate is a synthetic, water-soluble salt. Key differences include:

Calcium acetate’s solubility enables its use in aqueous systems, such as bio-based concrete repair solutions, whereas calcium carbonate’s insolubility makes it ideal as a filler in polymers and construction materials .

Other Related Compounds

While calcium acetate and carbonate are primary comparators, other calcium salts include:

- Calcium Citrate : Better solubility at neutral pH, used in dietary supplements but less effective for phosphate binding .

- Calcium Chloride : Preferred in MICP for strength but increases NH₃ emissions and soil salinity .

- Calcium Gluconate: Used intravenously for acute hypocalcemia but unsuitable for chronic management .

Q & A

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。